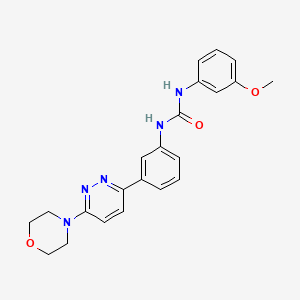
1-(3-Methoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-METHOXYPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a complex organic compound that features a methoxyphenyl group, a morpholinyl-pyridazinyl group, and a phenylurea moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-METHOXYPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multi-step organic reactions. One common route includes:
Formation of the Pyridazinyl Intermediate: This involves the reaction of hydrazine with a suitable diketone or ketoester to form the pyridazinone ring.
Morpholine Substitution: The pyridazinone intermediate is then reacted with morpholine under basic conditions to introduce the morpholinyl group.
Coupling with Methoxyphenyl Isocyanate: Finally, the morpholinyl-pyridazinyl intermediate is coupled with 3-methoxyphenyl isocyanate to form the desired urea derivative.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but optimized for scale, including the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-METHOXYPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of acylated aromatic compounds.
Aplicaciones Científicas De Investigación
1-(3-METHOXYPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a kinase inhibitor, which could be useful in studying cell signaling pathways.
Medicine: Potential therapeutic agent for diseases involving dysregulated kinase activity, such as cancer.
Industry: Could be used in the development of new pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-METHOXYPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves inhibition of kinase enzymes. It binds to the ATP-binding site of the kinase, preventing phosphorylation of target proteins and thereby disrupting cell signaling pathways that are crucial for cell proliferation and survival.
Comparación Con Compuestos Similares
Pyridazinone Derivatives: These compounds share the pyridazinone core and exhibit similar pharmacological activities.
Morpholine-Substituted Compounds: These compounds have a morpholine ring and are often used in medicinal chemistry for their bioactive properties.
Uniqueness: 1-(3-METHOXYPHENYL)-3-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit kinases makes it a valuable compound for drug discovery and development.
Propiedades
Fórmula molecular |
C22H23N5O3 |
|---|---|
Peso molecular |
405.4 g/mol |
Nombre IUPAC |
1-(3-methoxyphenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea |
InChI |
InChI=1S/C22H23N5O3/c1-29-19-7-3-6-18(15-19)24-22(28)23-17-5-2-4-16(14-17)20-8-9-21(26-25-20)27-10-12-30-13-11-27/h2-9,14-15H,10-13H2,1H3,(H2,23,24,28) |
Clave InChI |
TWQHRLMQZQIEFW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC(=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-methylphenyl)-2-[3-(pyridin-2-yl)-1H-1,2,4-triazol-5-yl]acetamide](/img/structure/B14963517.png)
![N-(2,4-difluorobenzyl)-4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]-1,3-thiazole-2-carboxamide](/img/structure/B14963520.png)
![5-(2-chlorophenyl)-6-(2-hydroxypropyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B14963525.png)
![N-(3-chloro-4-methoxyphenyl)-2-[2-oxo-5-(pyrrolidine-1-sulfonyl)-1,2-dihydropyridin-1-yl]acetamide](/img/structure/B14963538.png)
![N-(4-fluorophenyl)-2-[4-(methoxymethyl)-2-(morpholin-4-yl)-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14963543.png)
![1-[4-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-N-(2-fluorobenzyl)-1H-imidazole-4-carboxamide](/img/structure/B14963549.png)
![5-Benzyl-2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methylpyrimidin-4-ol](/img/structure/B14963554.png)

![4-Methoxy-N-{1-[3-(4-methoxyphenyl)-1H-pyrazole-5-carbonyl]piperidin-4-YL}benzamide](/img/structure/B14963564.png)
![2-[6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydro[1,2]thiazolo[4,3-d]pyrimidin-4(5H)-yl]-N-(thiophen-2-ylmethyl)acetamide](/img/structure/B14963568.png)
![(5E)-5-{[4-(diphenylmethyl)piperazin-1-yl]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14963581.png)

![N-(4-ethoxyphenyl)-2-[2-(4-fluorophenyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B14963618.png)
![2-[(2-Chlorophenyl)formamido]-N-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-YL]-3-phenylpropanamide](/img/structure/B14963621.png)
